molecular formula C9H12ClNO2 B1314395 2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol CAS No. 95037-52-8

2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol

Cat. No.: B1314395
CAS No.: 95037-52-8
M. Wt: 201.65 g/mol
InChI Key: VUUAWUDGQFHHBQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and chemical research. The unique structure of this compound, featuring a pyridine ring substituted with chloro and methoxy groups, along with a propanol moiety, makes it an interesting subject for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methoxy-4-pyridine and a suitable propanol derivative.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for waste management and environmental protection.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.

    Pathways: It may influence biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-pyridinyl)-2-propanol: Lacks the methoxy group, which may affect its reactivity and applications.

    2-(6-Methoxy-4-pyridinyl)-2-propanol: Lacks the chloro group, leading to different chemical properties.

    2-(2-Chloro-6-methoxy-4-pyridinyl)-ethanol: Has a shorter carbon chain, which may influence its solubility and reactivity.

Uniqueness

2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol is unique due to the presence of both chloro and methoxy groups on the pyridine ring, along with a propanol moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2-chloro-6-methoxypyridin-4-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-9(2,12)6-4-7(10)11-8(5-6)13-3/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUAWUDGQFHHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NC(=C1)Cl)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 155.7 g (0.772 mole) of methyl-2-chloro-6-methoxyisonicotinate dissolved in 2.0 liter of benzene was added a solution of 563 ml of 3.0M methyl magnesium bromide in diethyl ether (1.69 moles) dropwise over one hour. The slurry was heated at reflux for 1.5 hours and cooled to 10° C. in an ice bath. To the cold slurry was added dropwise a solution of 300 ml of concentrated hydrochloric acid dissolved in 1200 ml of water. The mixture was allowed to warm to room temperature and the organic layer separated and washed with water, 1N sodium hydroxide and dried (Na2SO4). Removal of solvent in vacuo afforded 142.3 g (91.4% yield) of desired 2-chloro-6-methoxy-α,α-dimethyl-4-pyridinemethanol.
Quantity
155.7 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
563 mL
Type
reactant
Reaction Step Two
Quantity
1.69 mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
reactant
Reaction Step Four

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